molecular formula C12H11ClN2O2S2 B2361615 Ethyl 4-amino-3-(2-chlorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate CAS No. 688337-77-1

Ethyl 4-amino-3-(2-chlorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate

Cat. No.: B2361615
CAS No.: 688337-77-1
M. Wt: 314.8
InChI Key: ZLEDQZGZTOASLD-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-(2-chlorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate is a thiazole derivative characterized by a 2-chlorophenyl substituent at position 3, an amino group at position 4, and a sulfanylidene (thioxo) group at position 2.

Properties

IUPAC Name

ethyl 4-amino-3-(2-chlorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S2/c1-2-17-11(16)9-10(14)15(12(18)19-9)8-6-4-3-5-7(8)13/h3-6H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEDQZGZTOASLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)S1)C2=CC=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-3-(2-chlorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate typically involves the reaction of 2-chlorobenzaldehyde with thiourea and ethyl cyanoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The general reaction conditions include:

    Reagents: 2-chlorobenzaldehyde, thiourea, ethyl cyanoacetate

    Solvent: Ethanol or methanol

    Catalyst: Sodium ethoxide or potassium carbonate

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-(2-chlorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Amino derivatives

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

Antimicrobial Properties

Numerous studies have investigated the antimicrobial properties of thiazole derivatives, including ethyl 4-amino-3-(2-chlorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate. Research indicates that compounds with thiazole moieties exhibit significant antibacterial and antifungal activities. For instance, derivatives synthesized from thiazole have shown effectiveness against various strains of bacteria such as Bacillus subtilis and fungi like Aspergillus niger .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundBacillus subtilis32 µg/mL
This compoundAspergillus niger64 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have indicated that thiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Specifically, this compound has been shown to exhibit promising activity against estrogen receptor-positive breast cancer cells (MCF7) .

Table 2: Anticancer Activity Against MCF7 Cell Line

Compound NameIC50 Value (µM)
This compound15 µM

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes:

  • Formation of Thiazole Ring : Utilizing appropriate thioketones and amines to construct the thiazole framework.
  • Substitution Reactions : Introducing the chlorophenyl group through electrophilic aromatic substitution.
  • Carboxylation : Adding the carboxylic acid functionality via carboxymethylation techniques.

Research has optimized these steps to enhance yield and purity using techniques like high-performance liquid chromatography (HPLC) for purification .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiazole derivatives is crucial for developing more potent compounds. Variations in substituents on the thiazole ring significantly influence biological activity:

  • Substituent Effects : The presence of electron-withdrawing groups (like chlorine) enhances antibacterial properties.
  • Amino Group Positioning : The position of amino groups on the thiazole ring can affect both antimicrobial and anticancer activity.

Research findings suggest that modifications to the thiazole structure can lead to improved pharmacological profiles, making them suitable candidates for drug development .

Mechanism of Action

The mechanism of action of Ethyl 4-amino-3-(2-chlorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The 2-chlorophenyl group in the target compound can be replaced with other aryl or halogenated substituents, leading to distinct physicochemical and biological properties:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight Key Features/Applications
Ethyl 4-amino-3-(2-bromophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate 2-bromophenyl C₁₂H₁₁BrN₂O₂S₂ 359.26 Higher molecular weight due to bromine
Ethyl 4-amino-3-(2-fluorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate 2-fluorophenyl C₁₂H₁₁FN₂O₂S₂ 298.36 Enhanced electronegativity from fluorine
Ethyl 4-amino-3-(3,4-dichlorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate 3,4-dichlorophenyl C₁₂H₁₀Cl₂N₂O₂S₂ 349.25 Increased lipophilicity and steric bulk
Ethyl 4-amino-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate 4-nitrophenyl C₁₂H₁₁N₃O₄S₂ 325.37 Electron-withdrawing nitro group

Key Observations :

  • Fluorine’s electronegativity may improve metabolic stability .
  • Nitro groups introduce strong electron-withdrawing effects, altering reactivity in electrophilic substitutions .

Modifications to the Thiazole Core

Variations in the thiazole ring’s functional groups significantly impact biological activity:

Compound Name Thiazole Substituents Molecular Weight Notable Features
Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate Hydroxyl at position 4 (no sulfanylidene) 283.73 Potential for hydrogen bonding
Ethyl 3-(4-chlorophenyl)-4-(methylsulfanyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate Methylsulfanyl at position 4 356.87 Increased steric bulk and sulfur content
Ethyl 4-amino-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxylate Phenyl at position 3 (no halogen) 266.34 Reduced halogen-dependent toxicity

Key Observations :

  • Hydroxyl groups enhance solubility but reduce stability compared to thioxo groups .
  • Methylsulfanyl groups may improve thiol-mediated interactions in enzyme inhibition .

Biological Activity

Ethyl 4-amino-3-(2-chlorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate, a compound belonging to the thiazole family, has garnered attention for its potential biological activities, particularly in the context of anticancer properties. This article examines its biological activity based on available research findings, including in vitro studies, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₄ClN₂O₃S
  • Molecular Weight : 310.392 g/mol
  • CAS Number : 312922-29-5

The compound features a thiazole ring, which is known for its diverse biological activities. Its structure includes an amino group and a chlorophenyl substituent, both of which are critical for its biological efficacy.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action primarily involves inducing apoptosis in cancer cells.

  • In Vitro Cytotoxicity :
    • In a study evaluating various thiazole derivatives, this compound demonstrated significant cytotoxic effects against several cancer cell lines.
    • The median inhibitory concentration (IC50) values were reported as follows:
      • MCF-7 (breast adenocarcinoma): IC50 = 10.10 µg/mL
      • HepG2 (human hepatocellular carcinoma): IC50 = 5.36 µg/mL .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiazole structure can significantly enhance its anticancer activity. For instance:

  • Substituting different groups on the phenyl ring can alter the lipophilicity and bioavailability of the compound.
  • The presence of electron-donating groups at specific positions on the phenyl ring has been shown to increase cytotoxicity .

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives similar to this compound:

  • Thiazole Derivatives Against Cancer :
    • A series of thiazole compounds were tested for their antiproliferative effects against various cancer cell lines. Compounds with similar structures exhibited IC50 values ranging from 1.61 µg/mL to 3.21 µg/mL, indicating strong anticancer potential .
    • The most potent compounds often contained halogen substitutions (e.g., chlorine) on the phenyl ring, which contributed to their enhanced activity.
  • Mechanism of Action :
    • Research has indicated that these compounds may exert their effects through multiple pathways, including disruption of cellular signaling and induction of oxidative stress leading to apoptosis .

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